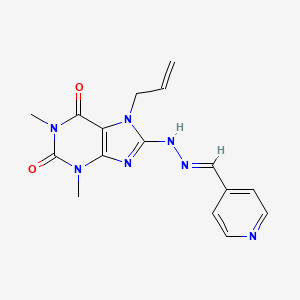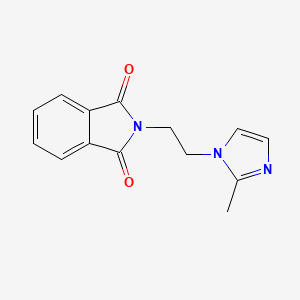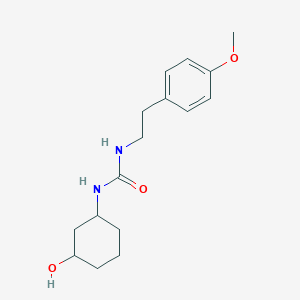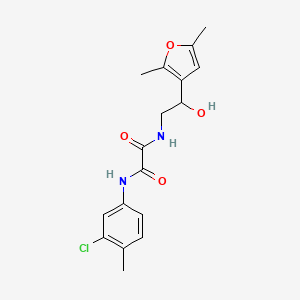
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate, also known as DMMPB, is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 208.27 g/mol. DMMPB is typically synthesized from the reaction of 4-methylpiperazine and dimethyl succinate. DMMPB is used in a variety of research applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-methyl-2-piperazin-6-yl-3-methyl-3-butanedioate. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is also used in biochemical and physiological studies, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has also been used in studies of the effects of drugs on the central nervous system.
Mécanisme D'action
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. When Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in higher levels of the neurotransmitter in the brain. This can lead to a variety of effects, depending on the concentration of Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate and the type of neurotransmitter involved.
Biochemical and Physiological Effects
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the central nervous system, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the production of endorphins, which are natural painkillers. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain enzymes, such as adenosine triphosphatase and creatine kinase.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is relatively expensive, and the yield of the synthesis reaction is often low.
Orientations Futures
There are several potential future directions for Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the central nervous system, as it has been shown to increase the activity of certain neurotransmitters. Finally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the cardiovascular system, as it has been shown to increase the activity of certain enzymes.
Méthodes De Synthèse
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is synthesized by the reaction of 4-methylpiperazine and dimethyl succinate in an organic solvent such as acetonitrile or dichloromethane. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 40-50°C for several hours, and the resulting product is a white to off-white solid. The reaction can also be conducted at room temperature, but the yield is usually lower and the reaction time is longer.
Propriétés
IUPAC Name |
dimethyl 2-(4-methylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNPVDNQHUGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)

![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)







